Cas no 92145-53-4 (3-cyclohexylazetidine)

3-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound featuring a cyclohexyl group attached to an azetidine ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The strained four-membered azetidine ring enhances reactivity, facilitating selective functionalization, while the cyclohexyl moiety contributes to lipophilicity, influencing bioavailability and binding affinity. Its rigid framework is advantageous in designing conformationally constrained bioactive molecules. The compound’s stability under typical reaction conditions further underscores its utility in medicinal chemistry, particularly in the development of novel therapeutics targeting CNS disorders or as a scaffold for peptidomimetics. High purity grades are available for research applications.
3-cyclohexylazetidine structure
3-cyclohexylazetidine structure
Product Name:3-cyclohexylazetidine
CAS No:92145-53-4
MF:C9H17N
MW:139.23798251152
MDL:MFCD19221963
CID:5225390
PubChem ID:55287113
Update Time:2025-06-08

3-cyclohexylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclohexylazetidine
    • Azetidine, 3-cyclohexyl-
    • MDL: MFCD19221963
    • Inchi: 1S/C9H17N/c1-2-4-8(5-3-1)9-6-10-7-9/h8-10H,1-7H2
    • InChI Key: MTKFRSYJQSSPBJ-UHFFFAOYSA-N
    • SMILES: N1CC(C2CCCCC2)C1

3-cyclohexylazetidine Pricemore >>

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Additional information on 3-cyclohexylazetidine

Introduction to 3-Cyclohexylazetidine (CAS No. 92145-53-4)

3-Cyclohexylazetidine, with the CAS number 92145-53-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. The cyclohexyl substituent imparts unique structural and chemical properties to 3-cyclohexylazetidine, making it a valuable building block in the synthesis of various bioactive molecules.

The interest in 3-cyclohexylazetidine stems from its potential applications in drug discovery and development. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, cancer, and cardiovascular disorders. The cyclohexyl group provides enhanced lipophilicity and metabolic stability, which are crucial for optimizing the pharmacokinetic properties of drug candidates.

In the context of medicinal chemistry, 3-cyclohexylazetidine has been explored for its ability to modulate various biological targets. For instance, it has shown promise as a scaffold for designing selective inhibitors of kinases, which are enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer. The unique structure of 3-cyclohexylazetidine allows for precise interactions with target proteins, leading to improved potency and selectivity.

Beyond its use as a building block in drug synthesis, 3-cyclohexylazetidine has also been studied for its inherent biological activity. Research has demonstrated that certain derivatives of this compound exhibit potent anti-inflammatory effects, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

In the realm of neurodegenerative diseases, 3-cyclohexylazetidine has shown promise as a neuroprotective agent. Studies have indicated that it can reduce oxidative stress and prevent neuronal cell death, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism by which 3-cyclohexylazetidine exerts its neuroprotective effects is not yet fully understood, but it is believed to involve modulation of mitochondrial function and inhibition of apoptosis.

The synthesis of 3-cyclohexylazetidine is an area of active research, with several methods being developed to improve yield and purity. One common approach involves the ring-closing metathesis (RCM) reaction, which allows for the efficient formation of the azetidine ring. Another method involves the use of transition metal catalysts to facilitate the cyclization process. These synthetic strategies have been optimized to produce high-purity 3-cyclohexylazetidine, which is essential for its use in pharmaceutical applications.

The safety profile of 3-cyclohexylazetidine is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that it exhibits low toxicity and good tolerability in animal models. However, further research is needed to fully assess its safety in humans. Clinical trials are currently underway to evaluate the efficacy and safety of compounds derived from 3-cyclohexylazetidine in various disease settings.

In conclusion, 3-cyclohexylazetidine (CAS No. 92145-53-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with improved pharmacological properties. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in the development of next-generation drugs.

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